4'-O-Methylnorbelladine

Catalog No.
S594369
CAS No.
4579-60-6
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-O-Methylnorbelladine

Researchers seeking the key branchpoint for Amaryllidaceae alkaloid biosynthesis often face regiochemical bottlenecks using norbelladine. 4'-O-Methylnorbelladine eliminates inefficient in vivo methylation and off-target isomers. • Direct substrate for CYP96T1-mediated C-C coupling to galanthamine scaffold. • Ensures para-para' phenol coupling in oxidative synthesis, preventing polymerization. • Validated standard for biosensor calibration and enzyme evolution. Supplied with high purity for immediate integration into metabolic engineering or chemical synthesis workflows.

CAS Number

4579-60-6

Product Name

4'-O-Methylnorbelladine

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3

InChI Key

SDLILULALIDNSO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O

Synonyms

N-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine;

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O

The exact mass of the compound 4'-O-Methylnorbelladine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77594. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

4'-O-Methylnorbelladine (CAS 4579-60-6) is the definitive branchpoint intermediate in the biosynthesis of Amaryllidaceae alkaloids, including the Alzheimer's therapeutic galanthamine and the anti-tumor agent lycorine. Formed biologically via the regioselective methylation of norbelladine, this compound serves as the direct substrate for cytochrome P450-mediated C-C phenol coupling. In procurement and material selection, 4'-O-methylnorbelladine is prioritized over crude extracts or unmethylated precursors because its pre-installed 4'-methoxy group dictates downstream regiochemistry, making it an essential scaffold for both biomimetic chemical synthesis and engineered microbial biocatalysis [1].

Research Fit

Universal biosynthetic precursor for galanthamine-, lycorine-, and haemanthamine-type alkaloid studies
Regioselective substrate for norbelladine 4'-O-methyltransferase (NpOMT) enzymology
Precursor feeding tool for plant cell culture and metabolic engineering research

Substituting 4'-O-methylnorbelladine with its unmethylated precursor, norbelladine, introduces severe regiochemical and catalytic bottlenecks that cause downstream failures. In engineered microbial systems, relying on in situ methylation via norbelladine 4'-O-methyltransferase (N4OMT) results in incomplete conversion and the generation of off-target regioisomers, such as 3'-O-methylnorbelladine, which cannot be processed into galanthamine [1]. In chemical synthesis, the absence of the 4'-methoxy group leaves the highly reactive para position of the A-ring unprotected, leading to uncontrolled oxidation and polymerization during oxidative phenol coupling rather than yielding the required dienone intermediates [2].

Substitution Risk

Norbelladine lacks the 4'-O-methyl group, substantially altering NpOMT recognition and blocking access to downstream alkaloid scaffolds.
3'-O-Methylnorbelladine shows markedly lower NpOMT activity and routes into a different alkaloid profile, limiting pathway fidelity.
3',4'-O-Dimethylnorbelladine may exhibit divergent antiviral selectivity and is not the natural universal precursor, complicating biosynthetic interpretation.

Elimination of Regioisomer Off-Products in Microbial Biosynthesis

When engineering microbial systems for alkaloid production, relying on the enzymatic methylation of norbelladine via Nb4OMT creates a significant metabolic bottleneck, yielding up to a 3-fold increase in off-product regioisomers (e.g., 3'-O-methylnorbelladine) and leaving 17-fold remnant unreacted substrate in baseline systems. Procuring and feeding 4'-O-methylnorbelladine directly bypasses this inefficiency, providing a pure, pre-methylated substrate that maximizes carbon flux into the target alkaloid pathway [1].

Evidence DimensionRegioisomer off-product formation
Target Compound Data0% off-target methylation (pre-methylated substrate)
Comparator Or BaselineNorbelladine in situ methylation (yields 3-fold off-target regioisomers and 17-fold remnant substrate)
Quantified DifferenceComplete elimination of the OMT catalytic bottleneck
ConditionsEngineered E. coli expressing Nb4OMT

Bypassing the enzymatic methylation step prevents the accumulation of dead-end metabolites and simplifies downstream purification in synthetic biology workflows.

NpOMT Regioselectivity
Head-to-head
4'-OH: 100% rel. activity
3'-OH: 24.1% rel. activity
~4.1-fold preference for 4'-OH
Kinetically preferred biosynthetic intermediate
In vitro NpOMT assay, N. papyraceus

Strict Substrate Specificity for CYP96T1-Mediated C-C Phenol Coupling

The critical C-C phenol coupling that generates the core skeletons of galanthamine and crinine is catalyzed by CYP96T1. In vitro enzymatic assays demonstrate that CYP96T1 strictly utilizes 4'-O-methylnorbelladine to catalyze para-para' and para-ortho' couplings. Unmethylated norbelladine is not a viable substrate, as it lacks the necessary methoxy group to direct the regioselective coupling[1].

Evidence DimensionSubstrate viability for CYP96T1 C-C coupling
Target Compound DataActively converted to (10bR,4aS)-noroxomaritidine and N-demethylnarwedine
Comparator Or BaselineNorbelladine (inactive/non-substrate)
Quantified DifferenceBinary (Substrate vs. Non-substrate)
ConditionsIn vitro enzymatic assays with CYP96T1

Ensures direct compatibility with engineered P450 biocatalysts for advanced alkaloid manufacturing.

Anti-DENV Selectivity
Head-to-head
4'-O-Methyl: SI > 4.9 (EC50 24.1 μM)
3'-O-Methyl: SI > 4.5; Norbelladine: no activity
SI improvement ≥ 0.4 over 3'-regioisomer
Higher selectivity index reported for 4'-regioisomer
DENV-infected Huh7 cells; cytotoxicity on Huh7/Jurkat

Yield Optimization in Biomimetic Oxidative Phenol Coupling

In the biomimetic chemical synthesis of galanthamine, the 4'-methoxy group is essential for blocking the highly reactive para position of the A-ring. Oxidative coupling of 4'-O-methylnorbelladine derivatives successfully achieves regiocontrolled dienone intermediate yields of 40% to 61%. Attempting this with unmethylated norbelladine results in uncontrolled oxidation and polymerization due to the unprotected para hydroxyl group [1].

Evidence DimensionRegiocontrolled dienone formation yield
Target Compound Data40-61% yield of coupled dienone
Comparator Or BaselineUnmethylated norbelladine (uncontrolled polymerization)
Quantified DifferenceEnables viable synthetic route vs. complete synthetic failure
ConditionsIntramolecular anodic or chemical oxidative aryl-phenol coupling

Essential for chemists designing scalable, non-extractive synthetic routes to galanthamine and its analogs.

BChE Class Activity
Class-level
Active within reported class IC50 range (26.1–91.6 μM)
Class-level BChE inhibition context; individual IC50 not disaggregated
Data to verify; compound-specific confirmation needed

High-Sensitivity Biosensor Calibration for High-Throughput Screening

For synthetic biology applications, a highly specific RamR-based biosensor (4NB2) has been evolved to detect 4'-O-methylnorbelladine with an EC50 of 20 µM. This biosensor shows >50-fold selectivity for 4'-O-methylnorbelladine and strictly discriminates against unmethylated norbelladine, which fails to trigger a significant fluorescent response [1].

Evidence DimensionBiosensor detection sensitivity and specificity
Target Compound DataEC50 = 20 µM (strong fluorescent response)
Comparator Or BaselineNorbelladine (minimal to no biosensor activation)
Quantified Difference>50-fold selectivity for the methylated form
Conditions4NB2 RamR biosensor in E. coli

Allows researchers to use 4'-O-methylnorbelladine as a precise quantitative standard to calibrate biosensors for the directed evolution of upstream pathway enzymes.

Precursor Feeding
Reported
Galanthamine: 2.38× vs control (0.476 mg/g DW)
Lycorine: 1.31× vs control (0.262 mg/g DW)
Lycorine up to 20.5% DW in shoot culture
Reported yield enhancement in Leucojum aestivum culture
Bulblet and shoot culture; feeding conditions vary
Cytotoxicity CC50
Head-to-head
4'-O-Methyl: THP-1 >117.6 μM, Huh7 98.0 μM
Norbelladine Huh7 72.6 μM; Norcraugsodine THP-1 27.0 μM
≥1.35-fold lower cytotoxicity vs comparators
Lower cytotoxicity profile relative to tested analogs
THP-1 monocytic leukemia, Huh7 hepatocarcinoma
Pathway Branching
Class-level
Exclusive precursor for all three major Amaryllidaceae alkaloid scaffolds
Universal biosynthetic branching point; not shared by 3'-O-methyl analog
Qualitative in planta evidence; scaffold-specific review advised

Engineered Microbial Biosynthesis of Galanthamine

Where this compound is the right choice: As a direct feed substrate for engineered E. coli or yeast strains expressing CYP96T1, bypassing the inefficient plant OMTs and maximizing carbon flux toward the galanthamine skeleton[1].

Biomimetic Total Chemical Synthesis

Where this compound is the right choice: As the starting scaffold for anodic or chemical oxidative phenol coupling to synthesize Amaryllidaceae alkaloid libraries, where the 4'-methoxy group is required to direct regiochemistry [2].

Biosensor Calibration and Directed Evolution

Where this compound is the right choice: As the analytical standard to calibrate RamR-based biosensors for the high-throughput screening and directed evolution of upstream pathway enzymes[1].

Cytochrome P450 Substrate Profiling

Where this compound is the right choice: In in vitro enzymatic assays aimed at characterizing novel C-C phenol coupling enzymes from monocots, serving as the obligate substrate for para-para' and para-ortho' coupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkaloid biosynthetic pathway reconstruction
Universal precursor fit
Alkaloid yield fold-change review
Antiviral screening studies (DENV)
Selectivity index context
SI and cytotoxicity endpoint review
Norbelladine O-methyltransferase enzymology
Regioselective substrate fit
Relative activity comparison review
Cholinergic research (BChE)
BChE class-activity context
IC50 range and target selectivity review

XLogP3

2.5

Other CAS

4579-60-6

Wikipedia

4'-O-Methylnorbelladine

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